molecular formula C8H7N3O B1461284 1H-Pyrrolo[2,3-b]pyridin-2-carboxamid CAS No. 223376-47-4

1H-Pyrrolo[2,3-b]pyridin-2-carboxamid

Katalognummer: B1461284
CAS-Nummer: 223376-47-4
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: CZXPBOPRQAPKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a compound that has been studied for its potential applications in the field of medicine. It has been identified as a promising candidate for treating diseases due to its immunomodulatory properties . It has also been associated with antitumor activity .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been reported in several studies . For instance, a series of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized as selective and potent PDE4B inhibitors . Another study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

Wissenschaftliche Forschungsanwendungen

Krebsforschung

1H-Pyrrolo[2,3-b]pyridin-2-carboxamid wurde als Grundstruktur bei der Entwicklung von Verbindungen mit antiproliferativer Aktivität gegen verschiedene Krebszelllinien verwendet. So wurden Derivate dieser Verbindung als Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors 4 (FGFR4) synthetisiert, die eine potente Aktivität gegen Hep3B-Zellen, eine Leberkrebszelllinie, zeigten .

Immunmodulation

Diese Verbindung wurde auch auf ihr Potenzial in der Immunmodulation untersucht. Eine Reihe von Derivaten wurde als neuartige Immunmodulatoren bewertet, die auf die Janus-Kinase 3 (JAK3) abzielen, die eine wichtige Rolle bei der Regulation der Immunantwort spielt. Diese Studien zielen darauf ab, Behandlungen für Immunerkrankungen und Erkrankungen zu entwickeln, die eine Organtransplantation erfordern .

Enzyminhibition

Forschungen haben gezeigt, dass this compound-Analoga als Inhibitoren für humane neutrophile Elastase (HNE) wirken können, ein Enzym, das an verschiedenen entzündlichen Erkrankungen beteiligt ist. Inhibitoren, die auf diesem Gerüst basieren, könnten zu neuen therapeutischen Wirkstoffen für die Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Mukoviszidose führen .

Materialwissenschaften

In der Materialwissenschaft können Derivate dieser Verbindung als heterozyklische Bausteine verwendet werden. Ihre einzigartige Struktur ermöglicht die Herstellung komplexer Moleküle mit spezifischen Eigenschaften, die bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und Pharmazie eingesetzt werden können .

Wirkmechanismus

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affects several biochemical pathways. The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of these pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .

Zukünftige Richtungen

The future directions for the study of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are promising. It has been suggested that this compound could be a potential lead compound for the development of new drugs targeting FGFR . Furthermore, it has been suggested that this compound could be beneficial for the subsequent optimization .

Biochemische Analyse

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This interaction inhibits downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis . The ability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide to inhibit FGFRs makes it a promising candidate for cancer therapy.

Cellular Effects

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exerts significant effects on various types of cells and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide influences cell signaling pathways by inhibiting the activation of FGFRs, leading to reduced cell proliferation and increased cell death . These effects underscore the compound’s potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide involves its binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region . This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These molecular interactions contribute to the compound’s inhibitory effects on cancer cell growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs . Prolonged exposure to the compound may lead to degradation, resulting in reduced efficacy . Long-term studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can induce sustained inhibition of cancer cell proliferation and migration, although its effects may diminish over time due to degradation . These findings highlight the importance of optimizing the compound’s stability for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects.

Metabolic Pathways

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell proliferation, migration, and survival, and their inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide leads to reduced cancer cell growth and metastasis . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation within specific tissues may be influenced by its interactions with binding proteins and transporters . These factors play a crucial role in determining the compound’s efficacy and toxicity.

Subcellular Localization

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s inhibitory effects on cancer cell growth and metastasis.

Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXPBOPRQAPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659704
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223376-47-4
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (H-1) (880 mg, 5.0 mmol) in MeOH (2 mL) was added NH3.H2O (6 mL). The reaction was heated at 80° C. overnight. After being cooled to room temperature, the mixture was concentrated in vacuo to afford the title compound (805 mg) as a yellow solid, which was used for the next step without further purification. MS (m/z): 162 (M+1)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Customer
Q & A

Q1: How do 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with Phosphodiesterase 4B (PDE4B) and what are the downstream effects of this interaction?

A: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as selective inhibitors of PDE4B []. PDE4B is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4B, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α, thereby exerting anti-inflammatory effects [].

Q2: What is the impact of structural modifications on the activity and selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as demonstrated in the research?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold can significantly impact its potency and selectivity for different targets.

  • For instance, introducing a phenyl sulfonamide group led to potent inhibition of Ribosome S6 Protein Kinase 2 (RSK2) []. Within this series, the presence and position of specific substituents on the phenyl ring influenced RSK2 inhibitory activity and anti-proliferative effects against the MDA-MB-468 cell line.
  • In another study focusing on Dopamine D2 receptor (D2R) agonists, incorporating a (2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) moiety via an amide linker resulted in a compound with significantly increased D2R potency and selectivity over D4R compared to the parent compound propyl aminoindane []. This highlights the importance of linker length and specific pharmacophore elements in optimizing the interactions with the target receptor.

Q3: What in vitro and in vivo studies have been conducted to evaluate the efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives?

A3: The research highlights various in vitro and in vivo studies conducted to assess the efficacy of these compounds:

  • In vitro: Compound 11h, a PDE4B-preferring inhibitor, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys) []. Other derivatives exhibited potent RSK2 enzyme inhibitory activity in enzymatic assays and inhibited the proliferation of MDA-MB-468 cells, a triple-negative breast cancer cell line [].
  • In vivo: Compounds B1-B3, potent RSK2 inhibitors, showed promising in vivo tumor growth inhibitory activity in a MDA-MB-468 xenograft model, with one compound achieving up to 54.6% tumor growth inhibition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.